5-(5-Bromo-4-methylthiophen-2-YL)isoxazole
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Overview
Description
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a heterocyclic compound that features both a brominated thiophene and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or alkynes. One common method includes the use of copper (I) or ruthenium (II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as oxone in water medium.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone (2KHSO5-KHSO4-K2SO4) in water medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoxazole derivatives with various functional groups.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacologically active compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-4-methylthiophen-2-YL)isoxazole involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylthiophen-2-YL)isoxazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
5-(5-Chloro-4-methylthiophen-2-YL)isoxazole: Similar structure but with a chlorine atom instead of bromine, which can influence its properties.
5-(5-Fluoro-4-methylthiophen-2-YL)isoxazole: Contains a fluorine atom, which can alter its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity. The combination of the brominated thiophene and isoxazole rings provides a versatile scaffold for the development of new compounds with diverse applications .
Biological Activity
5-(5-Bromo-4-methylthiophen-2-YL)isoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
- IUPAC Name : this compound
- CAS Number : 945392-05-2
- Molecular Formula : C10H8BrN3OS
- Molecular Weight : 284.16 g/mol
Biological Activity Overview
Research indicates that isoxazole derivatives, including this compound, exhibit a range of biological activities such as:
- Anticancer Activity : Isoxazoles have shown cytotoxic effects against various cancer cell lines. For example, studies have indicated that certain isoxazole derivatives can induce apoptosis in human leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
- Anti-inflammatory Effects : Some isoxazole compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Apoptosis Induction : Evidence suggests that isoxazoles can promote apoptosis in cancer cells by altering the expression of key regulatory proteins involved in cell survival and death pathways.
- Enzyme Inhibition : The compound may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Cell Cycle Arrest : Some studies have indicated that isoxazoles can cause cell cycle arrest, contributing to their anticancer properties .
Data Table: Biological Activities of Isoxazole Derivatives
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic properties of various isoxazoles against human leukemia cells. The results demonstrated that specific derivatives, including those similar to this compound, significantly inhibited cell proliferation and induced apoptosis through modulation of Bcl-2 family proteins .
- Anti-inflammatory Potential : Research has indicated that isoxazoles exhibit significant inhibitory activity against COX enzymes, suggesting their potential as anti-inflammatory agents. The structure–activity relationship (SAR) studies highlighted the importance of substituents on the isoxazole ring for enhancing biological activity .
Properties
CAS No. |
945392-05-2 |
---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
5-(5-bromo-4-methylthiophen-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-5-4-7(12-8(5)9)6-2-3-10-11-6/h2-4H,1H3 |
InChI Key |
YQBFLJQXISSAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C2=CC=NO2)Br |
Origin of Product |
United States |
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